molecular formula C10H11Br B13540768 (3-Bromo-2-methylprop-1-en-1-yl)benzene

(3-Bromo-2-methylprop-1-en-1-yl)benzene

Cat. No.: B13540768
M. Wt: 211.10 g/mol
InChI Key: YDZSYRFPGNMHHZ-VQHVLOKHSA-N
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Description

(3-Bromo-2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br. It is also known by other names such as 3-Bromo-2-methyl-1-phenyl-propene and trans-2-methyl-cinnamyl bromide . This compound is characterized by the presence of a bromine atom attached to a methylprop-1-en-1-yl group, which is further connected to a benzene ring.

Preparation Methods

The synthesis of (3-Bromo-2-methylprop-1-en-1-yl)benzene typically involves the bromination of 2-methylprop-1-en-1-ylbenzene. One common method includes the reaction of 4-bromotoluene with oxalic acid and methylallyl bromide under reflux conditions . The reaction mixture is then subjected to distillation and purification steps to obtain the desired product with a high yield.

Chemical Reactions Analysis

(3-Bromo-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

(3-Bromo-2-methylprop-1-en-1-yl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules. The compound’s effects are mediated through pathways involving these reactive intermediates .

Comparison with Similar Compounds

(3-Bromo-2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications.

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

[(E)-3-bromo-2-methylprop-1-enyl]benzene

InChI

InChI=1S/C10H11Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+

InChI Key

YDZSYRFPGNMHHZ-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CBr

Canonical SMILES

CC(=CC1=CC=CC=C1)CBr

Origin of Product

United States

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